molecular formula C10F12 B14361506 Dodecafluoro-1,4,5,8-tetrahydronaphthalene CAS No. 91374-75-3

Dodecafluoro-1,4,5,8-tetrahydronaphthalene

Cat. No.: B14361506
CAS No.: 91374-75-3
M. Wt: 348.09 g/mol
InChI Key: BMYVGOOHGQKSGN-UHFFFAOYSA-N
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Description

Dodecafluoro-1,4,5,8-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene This compound is characterized by the presence of twelve fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterpart

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecafluoro-1,4,5,8-tetrahydronaphthalene typically involves the fluorination of tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorinated solvent, such as perfluorohexane, at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure precise control over reaction conditions. The use of catalysts, such as cobalt trifluoride (CoF3), can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dodecafluoro-1,4,5,8-tetrahydronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.

    Oxidation Reactions: Although fluorinated compounds are generally resistant to oxidation, this compound can undergo oxidation under extreme conditions to form perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield partially fluorinated naphthalenes, while reduction can produce tetrahydronaphthalene derivatives with fewer fluorine atoms.

Scientific Research Applications

Dodecafluoro-1,4,5,8-tetrahydronaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to oxidation.

    Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydronaphthalene: The non-fluorinated parent compound, which lacks the enhanced stability and resistance provided by fluorine atoms.

    Octafluoronaphthalene: A partially fluorinated derivative with eight fluorine atoms, offering intermediate properties between tetrahydronaphthalene and dodecafluoro-1,4,5,8-tetrahydronaphthalene.

    Perfluoronaphthalene: A fully fluorinated naphthalene derivative with even higher stability and resistance to chemical reactions.

Uniqueness

This compound is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in applications requiring both high chemical resistance and the ability to undergo specific chemical transformations.

Properties

IUPAC Name

1,1,2,3,4,4,5,5,6,7,8,8-dodecafluoronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F12/c11-3-5(13)9(19,20)2-1(7(3,15)16)8(17,18)4(12)6(14)10(2,21)22
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYVGOOHGQKSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(C(=C(C1(F)F)F)F)(F)F)C(C(=C(C2(F)F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530077
Record name Dodecafluoro-1,4,5,8-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-75-3
Record name Dodecafluoro-1,4,5,8-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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